beta-(4-Acetoxyphenyl)propionic acid
Overview
Description
Mechanism of Action
- The primary target of beta-(4-Acetoxyphenyl)propionic acid is not explicitly mentioned in the available literature. However, it is a derivative of 2-phenylpropanoic acid, which suggests that it may interact with enzymes or receptors involved in inflammatory processes or other physiological pathways .
- The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which play a key role in inflammation .
- Additionally, this compound could modulate lipid metabolism and oxidative stress, affecting cellular processes .
- In vivo, some profens (including this compound) undergo stereochemical inversion, resulting in both R and S enantiomers. This process occurs via Coenzyme A (CoA) conjugates and may lead to incorporation into hybrid triglycerides .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Beta-(4-Acetoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The interaction with GPR41 receptor is crucial for its role in improving hepatic lipid metabolism. Additionally, this compound can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, this compound disrupts endocytosis, cell cycle, and cellular respiration . In cervical cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and inhibiting NF-κB and AKT/mTOR signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For instance, it activates the GPR41 receptor, which plays a role in lipid catabolism . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as improving lipid metabolism. At high doses, it can cause toxic or adverse effects. For example, excessive doses of this compound have been linked to neurophysiological changes and behavioral abnormalities in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it is metabolized by enzymes involved in the catabolism of branched-chain amino acids (BCAA) and fatty acids . These interactions influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Acetoxyphenyl)propionic acid typically involves the protection of phenolic hydroxyl groups, followed by acylation, chlorination, amidation, and hydrolysis deprotection . The specific reaction conditions and reagents used in these steps can vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Beta-(4-Acetoxyphenyl)propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Beta-(4-Acetoxyphenyl)propionic acid has a wide range of applications in scientific research :
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of fine chemicals and other industrial applications.
Comparison with Similar Compounds
Propionic Acid: A simple carboxylic acid with antimicrobial properties.
Phenylpropanoic Acids: A group of compounds with similar structural features and biological activities.
Uniqueness: Beta-(4-Acetoxyphenyl)propionic acid is unique due to its specific acetoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHNMWXZLUIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285460 | |
Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-16-3 | |
Record name | 7249-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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